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The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1),

has emerged as a promising therapeutic target for type 2 diabetes (T2D).[1][2] Activation of

GPR40 on pancreatic β-cells by free fatty acids potentiates glucose-stimulated insulin secretion

(GSIS), offering a mechanism for glycemic control with a potentially lower risk of hypoglycemia

compared to other insulin secretagogues.[1][2] This has led to the development of several

synthetic selective GPR40 agonists. This guide provides a comparative analysis of three

prominent GPR40 agonists that have been extensively studied in diabetes research: TAK-875

(fasiglifam), AMG-837, and LY2881835.

In Vitro Potency and Selectivity
The in vitro activity of these agonists is a key indicator of their therapeutic potential. Potency is

typically measured by the half-maximal effective concentration (EC50) in cell-based assays that

measure GPR40 activation, such as calcium flux or β-arrestin recruitment assays. Selectivity is

assessed by screening the compounds against a panel of other receptors and enzymes to

identify potential off-target effects.
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Compound Target Assay Type EC50 (nM) Selectivity Source

TAK-875

(fasiglifam)

Human

GPR40
Calcium Flux ~14

Selective

against a

panel of other

GPCRs.

Negoro et al.,

2010

AMG-837
Human

GPR40

Aequorin

Ca2+ Flux
22.6 ± 1.8

No activity on

GPR41,

GPR43, or

GPR120 at

concentration

s up to 10

µM.

Lin et al.,

2011

LY2881835
Human

GPR40
β-arrestin

Potent full

agonist

Minimal

activity

(<50%

inhibition at

10 µM)

against a

panel of over

100 GPCRs,

kinases,

enzymes,

and nuclear

receptors. No

activity

against

hERG

channel at 10

and 100 µM.

Chen et al.,

2016

Preclinical Efficacy in Rodent Models of Diabetes
The glucose-lowering effects of these GPR40 agonists have been evaluated in various rodent

models of T2D, including diet-induced obese (DIO) mice and Zucker fatty rats. These studies

provide crucial in vivo proof-of-concept for their therapeutic utility.
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Compound Animal Model Dose Key Findings Source

TAK-875

(fasiglifam)
Zucker fatty rats 3 mg/kg, oral

Significantly

improved

glucose

tolerance in an

oral glucose

tolerance test

(OGTT).

Tsujihata et al.,

2011

AMG-837 Zucker fatty rats
0.03, 0.1, 0.3

mg/kg, oral

Dose-dependent

reduction in

glucose

excursions

during an

intraperitoneal

glucose

tolerance test

(IPGTT).

Lin et al., 2011

LY2881835

Diet-induced

obese (DIO)

mice

10 mg/kg, oral,

daily for 14 days

Significant

reductions in

glucose levels

during OGTTs on

days 1 and 15.

Chen et al., 2016

LY2881835 Zucker fa/fa rats
1 mg/kg, oral,

daily for 21 days

Normalization of

blood glucose

levels.

Chen et al., 2016

Pharmacokinetic Properties in Rats
Understanding the pharmacokinetic profiles of these compounds is essential for predicting their

behavior in humans. The following table summarizes key pharmacokinetic parameters in rats.
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Compoun
d

Dose Tmax (h)
Cmax
(µg/mL)

t1/2 (h)
Oral
Bioavaila
bility (%)

Source

TAK-875

(fasiglifam)

10 mg/kg,

oral
1

12.4 (male)

/ 12.9

(female)

12.4 (male)

/ 11.2

(female)

85-120
Molloy et

al., 2023

AMG-837
0.5 mg/kg,

oral
-

1.4 µM

(total

plasma)

- 84
Lin et al.,

2011

LY2881835 - - - - -

Chen et al.,

2016 (Data

in mice and

dogs

provided,

but not

directly in

rats in the

cited

source)

Clinical Efficacy and Safety of TAK-875 (fasiglifam)
TAK-875 was the most clinically advanced of the three agonists, reaching Phase III trials. While

it demonstrated significant efficacy in improving glycemic control, its development was

ultimately halted due to concerns about liver safety.
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Parameter Placebo
Fasiglifam 25
mg

Fasiglifam 50
mg

Source

Change from

baseline in

HbA1c at week

24

+0.16% -0.57% -0.83% Kaku et al., 2015

Patients

achieving HbA1c

<6.9% at week

24

13.8% 30.2% 54.8% Kaku et al., 2015

Adverse Events

Similar incidence

and types of

treatment-

emergent

adverse events

compared to

placebo.

Low risk of

hypoglycemia.

Concerns about

liver safety arose

from overall

global clinical

trials, leading to

termination of

development.

Kaku et al., 2015

The hepatotoxicity of TAK-875 is thought to be related to the formation of a reactive acyl

glucuronide metabolite, which can covalently bind to liver proteins and inhibit bile salt export

pump (BSEP) and other hepatic transporters.[3] This can lead to cholestatic liver injury.

Signaling Pathways and Experimental Workflows
The activation of GPR40 by an agonist initiates a cascade of intracellular events leading to

insulin secretion. The following diagrams illustrate the GPR40 signaling pathway and a typical

experimental workflow for evaluating GPR40 agonists.
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Caption: GPR40 Signaling Pathway for Insulin Secretion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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